(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine
Overview
Description
(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine is a chemical compound with the molecular formula C5H10N4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
It is known that triazole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine may interact with its targets in a similar manner, leading to changes in the function of these targets.
Biochemical Pathways
Triazole derivatives have been associated with a broad spectrum of biological activities , indicating that this compound may influence multiple biochemical pathways and their downstream effects.
Result of Action
Some triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-1,2,4-triazol-5-yl)methanamine typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-ethyl-1H-1,2,4-triazole, formaldehyde, ammonia.
Reaction Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 50-70°C.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in an acidic medium.
Reduction: Sodium borohydride; reactions are usually performed in an alcoholic solvent.
Substitution: Various nucleophiles can be used, and the reactions are often carried out in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole derivatives with different oxidation states, while substitution reactions can produce a variety of functionalized triazoles.
Scientific Research Applications
(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(1-ethyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- (1S)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride
Uniqueness
(1-ethyl-1H-1,2,4-triazol-5-yl)methanamine is unique due to its specific structural features and reactivity. The presence of the ethyl group and the triazole ring imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
IUPAC Name |
(2-ethyl-1,2,4-triazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-2-9-5(3-6)7-4-8-9/h4H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXTJZIRMQJJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC=N1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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